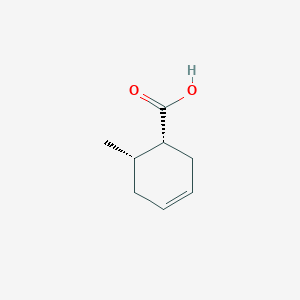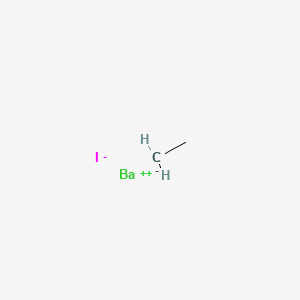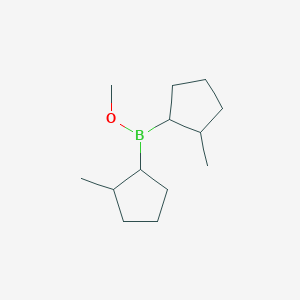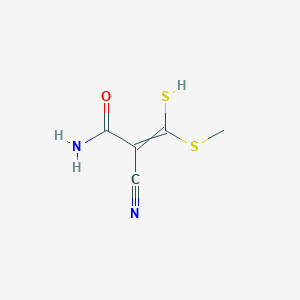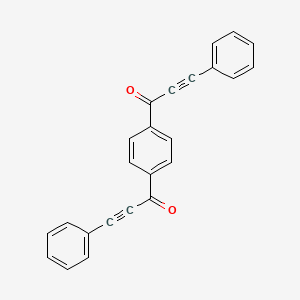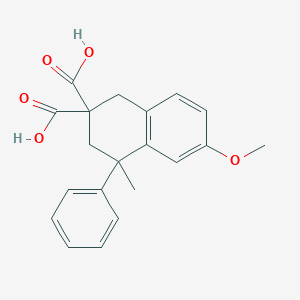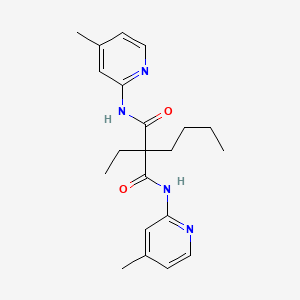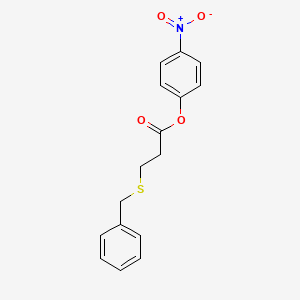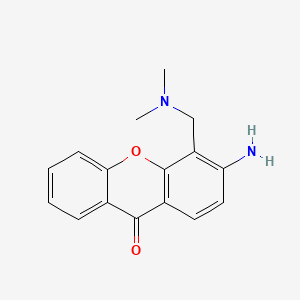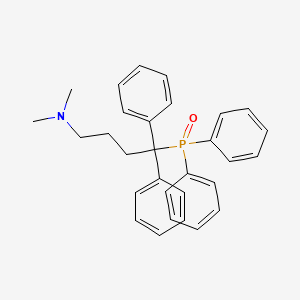
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride is a chemical compound with the formula C30H32NOP. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride involves multiple steps, including the reaction of diphenylphosphine oxide with alpha-phenyl-alpha-(3-dimethylamino)propylbenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced equipment and technology are employed to optimize yield and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxide derivatives, while reduction can produce phosphine compounds .
Applications De Recherche Scientifique
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical studies to understand molecular interactions.
Medicine: Investigated for potential therapeutic uses due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphine oxide, diphenyl((alpha-phenyl-alpha-((2-dimethylamino)ethyl))benzyl)-, hydrochloride
- 3-diphenylphosphoryl-N,N-dimethyl-3,3-diphenylpropan-1-amine;hydrochloride
Uniqueness
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
51713-31-6 |
|---|---|
Formule moléculaire |
C30H32NOP |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-N,N-dimethyl-4,4-diphenylbutan-1-amine |
InChI |
InChI=1S/C30H32NOP/c1-31(2)25-15-24-30(26-16-7-3-8-17-26,27-18-9-4-10-19-27)33(32,28-20-11-5-12-21-28)29-22-13-6-14-23-29/h3-14,16-23H,15,24-25H2,1-2H3 |
Clé InChI |
YSDJZUSXOAPETJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



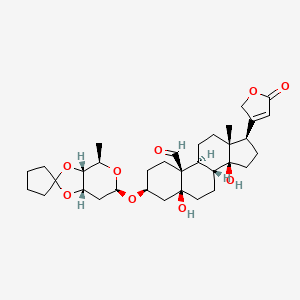
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)

